L-アルギニンモノ(4-メチル-2-オキソバレレート)

説明

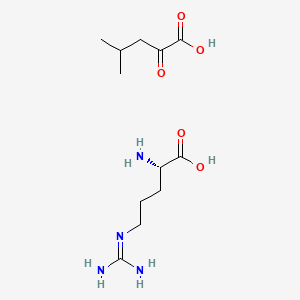

L-Arginine mono(4-methyl-2-oxovalerate) is a compound formed by the combination of L-arginine and 4-methyl-2-oxovaleric acid. It is known for its role in various biochemical processes and is often used in research and industrial applications. The compound has a molecular formula of C12H24N4O5 and a molar mass of 304.34 g/mol .

科学的研究の応用

L-Arginine mono(4-methyl-2-oxovalerate) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.

Medicine: It is investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

作用機序

Target of Action

L-Arginine mono(4-methyl-2-oxovalerate), also known as Arginine alpha-ketoisocaproate, is an organic compound that plays a crucial role in the synthesis of creatine, an amino acid that provides energy to cells throughout the body, particularly muscle cells . It primarily targets the biochemical pathways involved in creatine synthesis .

Mode of Action

The compound interacts with its targets by providing the necessary amino acids for the synthesis of creatine . It is a precursor in the biochemical pathway, contributing to the formation of creatine, which is essential for energy production in cells .

Biochemical Pathways

L-Arginine mono(4-methyl-2-oxovalerate) is involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well .

Pharmacokinetics

It is known that the compound has good solubility and can dissolve in water and some organic solvents

Result of Action

The primary result of the action of L-Arginine mono(4-methyl-2-oxovalerate) is the synthesis of creatine, which is crucial for energy production in cells, particularly muscle cells . This can lead to improved muscle function and potentially enhanced physical performance.

準備方法

Synthetic Routes and Reaction Conditions

L-Arginine mono(4-methyl-2-oxovalerate) is generally prepared by chemical synthesis. The synthesis involves reacting L-arginine with 4-methyl-2-oxovaleric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. After the reaction, the product is purified through crystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of L-Arginine mono(4-methyl-2-oxovalerate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

L-Arginine mono(4-methyl-2-oxovalerate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under mild to moderate temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

類似化合物との比較

Similar Compounds

L-Arginine: A naturally occurring amino acid with similar biochemical properties.

4-Methyl-2-oxovaleric acid: A keto acid that is a precursor in the synthesis of L-Arginine mono(4-methyl-2-oxovalerate).

Arginine alpha-ketoisocaproate: Another compound formed by the combination of L-arginine and alpha-ketoisocaproic acid.

Uniqueness

L-Arginine mono(4-methyl-2-oxovalerate) is unique due to its specific combination of L-arginine and 4-methyl-2-oxovaleric acid, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its role in nitric oxide production make it a valuable compound in research and industrial applications .

生物活性

L-Arginine mono(4-methyl-2-oxovalerate) is a derivative of L-arginine, an amino acid known for its various biological activities, including vasodilation and metabolic regulation. This compound has garnered interest in research due to its potential applications in enhancing metabolic pathways, influencing growth, and exhibiting therapeutic properties. This article explores the biological activity of L-Arginine mono(4-methyl-2-oxovalerate), supported by data tables, case studies, and detailed research findings.

L-Arginine mono(4-methyl-2-oxovalerate) has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₄O₅ |

| Molecular Weight | 304.34 g/mol |

| Boiling Point | 409.1 °C at 760 mmHg |

| Flash Point | 201.2 °C |

| CAS Number | 72087-40-2 |

These properties indicate that L-Arginine mono(4-methyl-2-oxovalerate) is a stable compound with potential for various applications in biochemical and pharmaceutical fields.

Vasodilation:

L-Arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a critical role in vasodilation. Studies have shown that derivatives like L-Arginine mono(4-methyl-2-oxovalerate) may enhance this effect, leading to improved blood flow and reduced blood pressure .

Metabolic Pathways:

Research indicates that this compound can influence metabolic pathways related to amino acid metabolism. It has been identified as a precursor for L-leucine synthesis, which is essential for protein synthesis and energy metabolism. Additionally, it has been linked to increased uptake rates of certain amino acids in various biological models, highlighting its role in enhancing growth and development in organisms .

Case Study: Growth Enhancement in Clostridium difficile

A study examining the uptake of amino acids by Clostridium difficile demonstrated that arginine significantly contributed to the growth of this bacterium. The relative abundance of arginine during stationary phase was noted at 35.7%, with a half-maximal consumption time of 148 minutes . This suggests that L-Arginine mono(4-methyl-2-oxovalerate) could similarly enhance growth in microbial systems.

Case Study: Metabolomic Effects

In a metabolomics study involving various model organisms (yeast, flies, worms, and mice), it was found that compounds similar to L-Arginine mono(4-methyl-2-oxovalerate) could extend lifespan by modulating metabolic pathways. Specific feeding regimens that included derivatives of arginine resulted in significant increases in lifespan and metabolic efficiency .

Comparative Table of Biological Effects

The following table summarizes the biological effects observed with L-Arginine mono(4-methyl-2-oxovalerate) compared to standard L-arginine:

| Effect | L-Arginine Mono(4-Methyl-2-Oxovalerate | L-Arginine |

|---|---|---|

| Vasodilation | Enhanced due to NO production | Strong vasodilator |

| Growth Enhancement | Significant in microbial systems | Moderate |

| Metabolic Regulation | Precursor for L-leucine | Precursor for NO |

| Lifespan Extension | Observed in model organisms | Not extensively studied |

特性

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZIGXHKOXEDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992809 | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72087-40-2 | |

| Record name | NSC353624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?

A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.

Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?

A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。